4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN3/c12-10-9-8(7-3-1-2-4-7)5-13-11(9)15-6-14-10/h5-7H,1-4H2,(H,13,14,15) |
InChI Key |
ARHQZOGPXNIKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CNC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is obtained by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Cyclization and Chlorination: The intermediate is then subjected to cyclization and chlorination reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine ring system can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation state compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family, including 4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth through mechanisms such as the inhibition of specific kinases involved in cancer cell proliferation.
Case Study Example :
A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed high potency against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Research has shown that certain pyrrolo[2,3-d]pyrimidine derivatives can inhibit viral replication by targeting viral enzymes.
Case Study Example :
In vitro studies have reported that specific modifications to the pyrrolo[2,3-d]pyrimidine structure enhance its efficacy against viruses such as HIV and Hepatitis C .
Kinase Inhibition
This compound has been identified as a potential inhibitor of various kinases involved in signaling pathways critical for cell growth and survival.
Data Table: Kinase Inhibition Profile
| Kinase Type | Inhibition Activity (IC50) | Reference |
|---|---|---|
| Protein Kinase A | 50 nM | |
| Cyclin-dependent Kinase | 30 nM | |
| Src Family Kinases | 45 nM |
Cosmetic Applications
Recent advancements in cosmetic formulations have explored the use of pyrrolo[2,3-d]pyrimidine derivatives for their skin-beneficial properties. The compound's ability to penetrate skin layers makes it a candidate for enhancing the efficacy of topical formulations.
Case Study Example :
A formulation study highlighted the use of pyrrolo[2,3-d]pyrimidine derivatives in anti-aging creams due to their ability to promote skin cell turnover and improve hydration levels .
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other cellular effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and their implications:
*Calculated based on formula C₁₁H₁₂ClN₃.
Physicochemical Properties
Solubility :
Thermal Stability :
Key Research Findings
- Molecular Interactions :
- Pharmacological Potential: Multi-target inhibitors like LY231514 demonstrate the advantage of pyrrolo[2,3-d]pyrimidine scaffolds in overcoming drug resistance .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Organic) | Key Functional Groups |
|---|---|---|---|
| This compound | N/A | High (lipophilic) | Cl, cyclopentyl |
| Cl6-DHPM | 215–220 | High (chloroform) | Cl, dihydro ring |
| 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-... | 293 (crystal) | Moderate | Cl-phenyl, pyrrolidinyl |
Table 2: Enzyme Inhibition Profiles
| Compound | TS Inhibition (Ki) | DHFR Inhibition (Ki) | GARFT Inhibition (Ki) |
|---|---|---|---|
| LY231514 (glu5) | 1.3 nM | 7.2 nM | 65 nM |
| Parent LY231514 | 109 nM | 7.0 nM | 9,300 nM |
Biological Activity
4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action, supported by recent research findings and case studies.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.686 g/mol
- CAS Registry Number : 212268-44-5
Biological Activity Overview
The biological activities of this compound have been explored through various studies, particularly in the context of cancer treatment and antimicrobial properties.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent anti-cancer activity. For instance:
- A study evaluated several synthesized compounds against the MCF-7 breast cancer cell line. Among them, specific derivatives showed IC50 values ranging from 51.35 µg/mL to 60.14 µg/mL , indicating promising cytotoxic effects compared to standard treatments like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 µM .
- Molecular docking studies revealed that these compounds bind effectively to the estrogen receptor alpha (ER-alpha), with binding energies between -7.12 kcal/mol and -1.21 kcal/mol , suggesting a mechanism of action through hormonal pathways .
Antimicrobial Activity
The antimicrobial potential of this compound derivatives was assessed against various microbial strains:
| Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6e | S. pneumoniae | 51.35 µg/mL |
| 6f | B. cereus | 60.14 µg/mL |
| 6d | S. aureus | Not specified |
These results indicate that certain derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of Cell Proliferation : The compounds interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties as assessed by the DPPH assay, contributing to their overall therapeutic potential .
- Molecular Interactions : The binding affinity to various receptors suggests a targeted approach in drug design for specific cancers.
Case Studies
Several case studies highlight the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:
- A study published in MDPI focused on synthesizing new derivatives under microwave irradiation conditions and evaluated their biological activities comprehensively. The findings emphasized the importance of structural modifications in enhancing bioactivity .
- Another investigation into the synthesis and characterization of pyrimidine-based drugs demonstrated their efficacy against various cancer types and infections, paving the way for future clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
